![molecular formula C14H19N3O B7557972 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)

4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

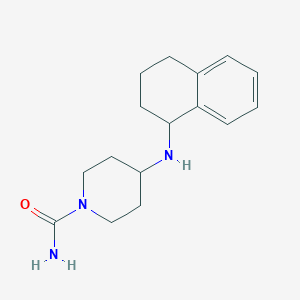

4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol, also known as PBP, is a synthetic compound that has been extensively researched for its potential applications in various fields of science. PBP belongs to the family of phenols and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways. This compound has been shown to inhibit the activity of protein kinase C and to activate the AMP-activated protein kinase pathway. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to have antidiabetic effects by improving glucose tolerance and insulin sensitivity. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol is that it has been extensively studied and has a well-established synthesis method. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound research is that its mechanism of action is not fully understood. Additionally, the effects of this compound may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol research. One area of research is the development of this compound-based drug delivery systems. This compound has been shown to have high affinity for certain metal ions, which could be exploited for targeted drug delivery. Another area of research is the development of this compound analogs with improved pharmacological properties. Finally, the mechanisms of action of this compound need to be further elucidated to fully understand its potential applications in various fields of science.

In conclusion, this compound is a synthetic compound that has been extensively researched for its potential applications in various fields of science. It has been shown to have anticancer, antidiabetic, and neuroprotective properties. This compound has also been studied for its potential applications in drug delivery systems and as a fluorescent probe for the detection of metal ions. While the mechanism of action of this compound is not fully understood, its potential applications make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol involves the reaction of 4-nitrophenol with 3-aminobutylpyrazole in the presence of a reducing agent. The reaction results in the formation of this compound as a yellow powder. The purity of this compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol has been extensively researched for its potential applications in various fields of science. It has been shown to have anticancer, antidiabetic, and neuroprotective properties. This compound has also been studied for its potential applications in drug delivery systems and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name |

4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-11(15-10-13-8-9-16-17-13)2-3-12-4-6-14(18)7-5-12/h4-9,11,15,18H,2-3,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIDFYAKEQOONF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-chloro-3-[4-(furan-2-yl)butan-2-ylamino]benzoate](/img/structure/B7557891.png)

![4-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7557897.png)

![[3-(Thiophen-3-ylmethylamino)phenyl]methanol](/img/structure/B7557899.png)

![3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide](/img/structure/B7557906.png)

![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)

![4-[3-[3-(Hydroxymethyl)anilino]butyl]phenol](/img/structure/B7557924.png)

![methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)

![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B7557944.png)

![4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)

![N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)

![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)